molecular formula C8H12N2O2 B8084271 5-Isobutylisoxazole-3-carboxamide

5-Isobutylisoxazole-3-carboxamide

Cat. No.: B8084271
M. Wt: 168.19 g/mol
InChI Key: KUBOFQXTJOGRIT-UHFFFAOYSA-N
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Description

5-Isobutylisoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with an isobutyl group at the 5-position and a carboxamide moiety at the 3-position. Its molecular formula is C₁₀H₁₆N₂O₃, and it is synthesized via a multi-step process involving β-keto hydroxamic acid intermediates (Method E) followed by carbamate formation (Method G) . The compound is typically obtained as a clear oil with a moderate yield of 66% after purification via silica gel flash chromatography (20% ethyl acetate/hexane) . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 6.16 (s, 1H, isoxazole-H), 3.09 and 3.01 (s, 3H each, dimethylcarbamate), 2.58 (d, J = 7.1 Hz, 2H, isobutyl-CH₂), 0.96 (d, J = 6.7 Hz, 6H, isobutyl-CH₃) .
  • ¹³C NMR: Peaks at δ 174.4 (C=O), 166.8 (isoxazole-C3), and 22.4 (isobutyl-CH₃) confirm the structure .

Properties

IUPAC Name

5-(2-methylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(9)11)10-12-6/h4-5H,3H2,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBOFQXTJOGRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutylisoxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method employs the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Isobutylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic nuances of 5-Isobutylisoxazole-3-carboxamide can be contextualized against analogous isoxazole derivatives. Below is a comparative analysis based on substituent effects, synthetic yields, and physicochemical properties:

Table 1: Comparative Analysis of Isoxazole-3-carboxamide Derivatives

Compound Name Substituent at 5-Position Yield (%) Physical Form Key NMR Features (¹H, CDCl₃) Reference
This compound Isobutyl 66 Clear oil δ 6.16 (s, 1H), 3.09/3.01 (s, 6H), 0.96 (d, 6H)
5-Isopropylisoxazole-3-carboxamide Isopropyl 80 Clear oil δ 6.12 (s, 1H), 3.09 (s, 6H), 2.96–3.06 (m, 1H)
5-Cyclopentylisoxazole-3-carboxamide Cyclopentyl 64–90 Oil δ 6.15 (s, 1H), 3.08 (s, 6H), 1.50–2.10 (m, 8H)
5-(Pentan-2-yl)isoxazole-3-carboxamide Pentan-2-yl 75 Oil δ 6.14 (s, 1H), 3.07 (s, 6H), 1.60 (m, 2H)
5-tert-Butylisoxazole-3-carboxamide tert-Butyl 77 Off-white solid δ 5.41 (s, 1H), 3.10 (s, 6H), 2.31 (s, 3H)

Key Observations :

Substituent Effects on Yield :

  • Bulky substituents (e.g., cyclopentyl, isobutyl) generally result in lower yields (64–66%) compared to smaller groups like isopropyl (80%) . Steric hindrance during carbamate formation (Method G) likely limits reaction efficiency.
  • The tert-butyl derivative, despite its bulk, achieves a high yield (77%) due to enhanced stability of the intermediate alcohol (13e) during synthesis .

Physical State :

  • Derivatives with linear or cyclic aliphatic substituents (e.g., isobutyl, pentan-2-yl) are oils, while those with rigid or aromatic groups (e.g., tert-butyl) form solids .

Spectroscopic Trends :

  • The isoxazole proton (C4-H) resonates at δ ~6.12–6.16 ppm across all derivatives, confirming minimal electronic perturbation by substituents .
  • Carbamate methyl groups (N,N-dimethyl) appear as singlets at δ ~3.00–3.10 ppm .

Biological Relevance :

  • While the provided evidence focuses on synthesis, the broader study context (acetylcholinesterase inhibition) suggests that substituent bulk and lipophilicity may influence target binding. For example, tert-butyl derivatives might exhibit enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Isobutylisoxazole-3-carboxamide
Reactant of Route 2
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5-Isobutylisoxazole-3-carboxamide

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